4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid
Overview
Description
4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibutanoic acid is a compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of butanoic acid groups attached to the 4,4’ positions of the bipyridine structure. It is used in various fields, including coordination chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibutanoic acid typically involves the functionalization of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with butanoic acid derivatives under specific conditions. For example, the preparation of 2,2’-bipyridine-4,4’-diacrylic acid involves the use of 2,2’-bipyridine-4,4’-diformic acid methyl ester and acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibutanoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing an active site for the reactants .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the butanoic acid groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A compound with carboxylic acid groups instead of butanoic acid groups.
Uniqueness
4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibutanoic acid is unique due to the presence of butanoic acid groups, which provide additional functionalization options and influence its chemical properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity .
Properties
IUPAC Name |
4-[2-[4-(3-carboxypropyl)pyridin-2-yl]pyridin-4-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(22)5-1-3-13-7-9-19-15(11-13)16-12-14(8-10-20-16)4-2-6-18(23)24/h7-12H,1-6H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEOZDAYSOLALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCCC(=O)O)C2=NC=CC(=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476245 | |
Record name | AGN-PC-0NHKK4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447450-80-8 | |
Record name | AGN-PC-0NHKK4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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